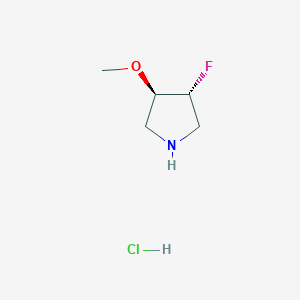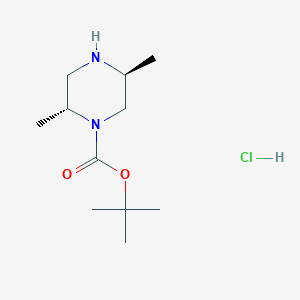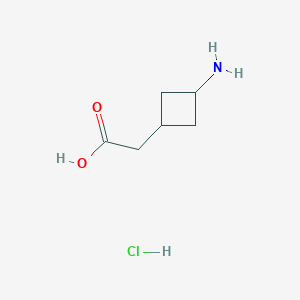![molecular formula C12H20N2O6 B3105242 1-Oxa-6-azaspiro[3.3]heptane hemioxalate CAS No. 1523606-38-3](/img/structure/B3105242.png)
1-Oxa-6-azaspiro[3.3]heptane hemioxalate
Overview
Description
1-Oxa-6-azaspiro[3.3]heptane hemioxalate is a chemical compound with the CAS Number: 1523606-38-3 . It has a molecular weight of 288.3 . The compound is usually stored in a refrigerator .
Molecular Structure Analysis
The InChI code for 1-Oxa-6-azaspiro[3.3]heptane hemioxalate is1S/2C5H9NO.C2H2O4/c2*1-2-7-5(1)3-6-4-5;3-1(4)2(5)6/h2*6H,1-4H2;(H,3,4)(H,5,6) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram. Physical And Chemical Properties Analysis
1-Oxa-6-azaspiro[3.3]heptane hemioxalate is a solid or liquid at room temperature . The compound is incompatible with strong oxidizing agents, strong acids, and bases .Scientific Research Applications
Oxaprozin: Pharmacodynamic and Pharmacokinetic Properties
Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) used in treating rheumatic and inflammatory conditions. Its once-daily administration offers convenience compared to other NSAIDs. Oxaprozin has been found to produce fewer gastrointestinal side effects than aspirin, indicating a favorable tolerability profile. Further clinical trials are needed to evaluate its potential across a broader range of rheumatic and inflammatory conditions (Todd & Brogden, 1986).
Oxazolone Moieties: Biological Significance
Oxazolone moieties, which share a heterocyclic structure potentially related to 1-Oxa-6-azaspiro[3.3]heptane hemioxalate, exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. These compounds are synthesized through various routes and are classified into saturated and unsaturated oxazolones (Kushwaha & Kushwaha, 2021).
Azelaic Acid: Therapeutic Efficacy in Skin Disorders
Azelaic acid, a naturally occurring dicarboxylic acid, has been effective in treating acne and various hyperpigmentary skin disorders. Its antiproliferative and cytotoxic effects on malignant melanocytes suggest a potential role in arresting the progression of cutaneous malignant melanoma. The selective cytotoxic action of azelaic acid may relate to its inhibition of mitochondrial oxidoreductase activity and DNA synthesis, demonstrating the compound's therapeutic versatility (Fitton & Goa, 1991).
Oxaliplatin-Induced Peripheral Neurotoxicity: Biomarkers
Oxaliplatin is used primarily in treating gastrointestinal cancer but is associated with significant peripheral neurotoxicity. Identifying early biomarkers for oxaliplatin-induced peripheral neurotoxicity (OXAIPN) could inform clinical decisions and potentially modify treatment regimens for at-risk patients, highlighting the importance of personalized medicine in managing chemotherapy side effects (Velasco et al., 2021).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
properties
IUPAC Name |
1-oxa-6-azaspiro[3.3]heptane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H9NO.C2H2O4/c2*1-2-7-5(1)3-6-4-5;3-1(4)2(5)6/h2*6H,1-4H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWVKVADDRLOQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC12CNC2.C1COC12CNC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride](/img/structure/B3105166.png)


![5-Oxa-2-azaspiro[3.5]nonane hemioxalate](/img/structure/B3105208.png)
![2-Azaspiro[3.3]heptan-6-ol trifluoroacetate](/img/structure/B3105211.png)
![8-Oxa-5-azaspiro[3.5]nonane hemioxalate](/img/structure/B3105216.png)
![tert-butyl N-[(tert-butoxy)carbonyl]-N-{7-chloro-1H-imidazo[4,5-c]pyridin-4-yl}carbamate](/img/structure/B3105218.png)

![7-Oxa-1-azaspiro[4.4]nonane hemioxalate](/img/structure/B3105226.png)
![6-Oxa-2-azaspiro[3.5]nonane hemioxalate](/img/structure/B3105234.png)


![6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide hemioxalate](/img/structure/B3105277.png)